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Compound of Interest

Compound Name: 3-Methoxy-1H-indole

Cat. No.: B178170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous natural products and synthetic drugs.[1] The introduction of a methoxy group at the

3-position of the indole ring creates 3-methoxy-1H-indole, a versatile building block for the

synthesis of a diverse array of bioactive molecules. This modification can significantly influence

the electronic properties, lipophilicity, and metabolic stability of the resulting compounds,

making it a valuable starting point for drug discovery campaigns. These application notes

provide a comprehensive overview of the use of 3-methoxy-1H-indole in medicinal chemistry,

with a focus on its application in the development of anticancer agents, particularly tubulin

polymerization inhibitors. Detailed protocols for the synthesis of key intermediates and the

biological evaluation of final compounds are also presented.
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Property Value Reference

Molecular Formula C₉H₉NO [2]

Molecular Weight 147.17 g/mol [2]

CAS Number 16712-55-3 [2][3]

Appearance Not specified, likely a solid

SMILES COC1=CNC2=CC=CC=C21 [2]

InChI

InChI=1S/C9H9NO/c1-11-9-6-

10-8-5-3-2-4-7(8)9/h2-

6,10H,1H3

[2]

Applications in Medicinal Chemistry
The 3-methoxy-1H-indole scaffold has been predominantly explored for its potential in

oncology, with a significant number of derivatives synthesized and evaluated as anticancer

agents.

Anticancer Activity: Tubulin Polymerization Inhibitors
A primary mechanism of action for many 3-methoxy-1H-indole derivatives is the inhibition of

tubulin polymerization.[4] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for

cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent

apoptosis.[5][6]

The following diagram illustrates the mechanism by which 3-methoxy-1H-indole-based tubulin

inhibitors induce cell cycle arrest and apoptosis.
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Mechanism of G2/M cell cycle arrest by tubulin inhibitors.

The following table summarizes the in vitro cytotoxicity of various indole derivatives, many of

which are inspired by or related to the 3-methoxy-1H-indole scaffold.

Compound Cell Line IC₅₀ (µM) Reference

OXi8006 Analogue 31 SK-OV-3 < 1 [7]

NCI-H460 < 1 [7]

DU-145 < 1 [7]

OXi8006 Analogue 35 SK-OV-3 < 1 [7]

NCI-H460 < 1 [7]

DU-145 < 1 [7]

OXi8006 Analogue 36 SK-OV-3 < 1 [7]

NCI-H460 < 1 [7]

DU-145 < 1 [7]

Compound 7d HeLa 0.52 [8]

MCF-7 0.34 [8]

HT-29 0.86 [8]

Other Therapeutic Areas
While the primary focus has been on oncology, derivatives of methoxy-indoles have also shown

promise in other therapeutic areas:

Anti-inflammatory Activity: Certain indole derivatives have demonstrated anti-inflammatory

properties, suggesting their potential for treating inflammatory disorders.[9][10][11]

Antimicrobial Activity: Methoxy-substituted indoles have been investigated for their

antibacterial and antifungal activities.[12][13][14][15]
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Central Nervous System (CNS) Disorders: The indole nucleus is a key component of several

neurotransmitters, and its derivatives are being explored for the treatment of various CNS

disorders.[16][17]

Experimental Protocols
Synthesis of 3-Methoxy-1H-indole Derivatives
The synthesis of bioactive molecules based on the 3-methoxy-1H-indole scaffold often

involves a multi-step process. The following diagram outlines a general workflow for the

discovery and development of these compounds.
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General workflow for drug discovery with 3-methoxy-1H-indole.

This protocol is a generalized procedure based on the synthesis of OXi8006 analogues.[7]

Step 1: Synthesis of 2-Aryl Indoles (Bischler-Mohlau Indole Synthesis)

Reactants: A suitable bromoacetophenone and an appropriately substituted aniline.
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Procedure: a. Condense the bromoacetophenone with the aniline under Bischler-Mohlau

conditions. This typically involves heating the reactants, often in the presence of the aniline

as both reactant and solvent. b. The reaction mixture is worked up by dilution with a suitable

solvent and neutralization, followed by extraction and purification (e.g., column

chromatography) to yield the 2-aryl indole.

Step 2: Benzoylation of the 2-Aryl Indole

Reactants: The 2-aryl indole from Step 1 and a functionalized benzoyl chloride.

Procedure: a. Treat the 2-aryl indole with the benzoyl chloride in a suitable solvent (e.g.,

dichloromethane) in the presence of a base (e.g., triethylamine) to facilitate the acylation at

the C3 position. b. The reaction is typically stirred at room temperature until completion. c.

The product is isolated through an aqueous workup, extraction, and purification by column

chromatography or recrystallization.

Step 3: Final Modifications (e.g., Deprotection)

Procedure: If protecting groups were used (e.g., silyl ethers for hydroxyl groups), they are

removed in the final step. For example, a tert-butyldimethylsilyl (TBS) group can be removed

using tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).

Biological Evaluation Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per

well in 100 µL of culture medium.

Compound Treatment: After allowing the cells to adhere overnight, treat them with various

concentrations of the 3-methoxy-1H-indole derivatives. Include a vehicle control (e.g.,

DMSO) and a positive control for cytotoxicity.

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5%

CO₂.
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MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.

Incubation with MTT: Incubate the plate at 37°C for 4 hours. During this time, viable cells will

reduce the yellow MTT to purple formazan crystals.

Solubilization: Add 100 µL of a solubilizing agent (e.g., SDS-HCl solution or DMSO) to each

well and mix thoroughly to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value for each compound.

This assay monitors the polymerization of tubulin into microtubules by measuring the increase

in turbidity of the solution.

Reagent Preparation:

Reconstitute purified tubulin (e.g., porcine brain tubulin) in a general tubulin buffer (e.g., 80

mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

Prepare a GTP stock solution (e.g., 10 mM).

Prepare solutions of the test compounds at various concentrations. Paclitaxel (a

polymerization promoter) and colchicine or nocodazole (polymerization inhibitors) should

be used as controls.

Reaction Setup: a. In a pre-warmed 96-well plate, add the tubulin solution. b. Add the test

compounds or controls to the respective wells. c. Initiate polymerization by adding GTP to a

final concentration of 1 mM.

Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C and

measure the absorbance at 340 nm every minute for 60-90 minutes.

Data Analysis: Plot the absorbance as a function of time. The inhibition of tubulin

polymerization can be quantified by comparing the maximum rate of polymerization (Vmax)
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and the final polymer mass of the treated samples to the untreated control. Calculate the

IC₅₀ value for the inhibition of tubulin polymerization.

Conclusion
3-Methoxy-1H-indole is a valuable scaffold in medicinal chemistry, particularly for the

development of novel anticancer agents. Its derivatives have demonstrated potent activity as

tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. The

synthetic routes to these compounds are generally accessible, and robust in vitro assays are

available for their biological characterization. Further exploration of this scaffold may lead to the

discovery of new therapeutic agents for a variety of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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